molecular formula C18H9Cl2F3N4O2 B11696063 N-(2,4-dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(2,4-dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11696063
M. Wt: 441.2 g/mol
InChI Key: RPCHAMYKOOUBJI-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with dichlorophenyl, furan, and trifluoromethyl groups. These structural features contribute to its distinct chemical properties and potential biological activities.

Preparation Methods

The synthesis of N-(2,4-dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the dichlorophenyl group: This step may involve a substitution reaction using a dichlorophenyl halide.

    Incorporation of the furan ring: This can be done through a coupling reaction with a furan derivative.

    Addition of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents under controlled conditions.

    Final carboxamide formation: This can be achieved through amidation reactions using suitable reagents.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

N-(2,4-dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

    Coupling reactions: The compound can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines or thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,4-dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

N-(2,4-dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:

    N-(2,4-dichlorophenyl)-5-(furan-2-yl)-pyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activities.

    N-(2,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide:

    N-(2,4-dichlorophenyl)-5-(furan-2-yl)-pyrazolo[1,5-a]pyrimidine: Lacks both the trifluoromethyl group and the carboxamide group, which may significantly alter its properties.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H9Cl2F3N4O2

Molecular Weight

441.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H9Cl2F3N4O2/c19-9-3-4-11(10(20)6-9)25-17(28)13-8-16-24-12(14-2-1-5-29-14)7-15(18(21,22)23)27(16)26-13/h1-8H,(H,25,28)

InChI Key

RPCHAMYKOOUBJI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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